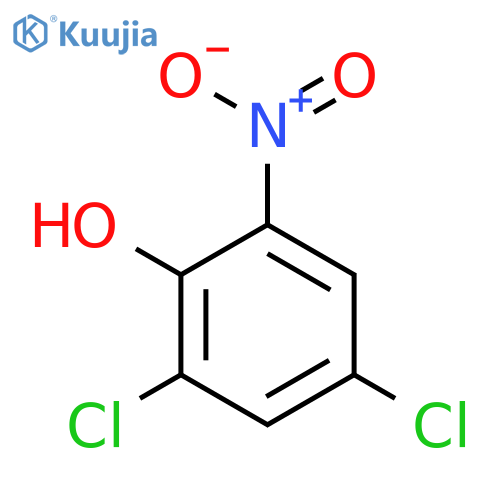Cas no 609-89-2 (2,4-Dichloro-6-nitrophenol)

2,4-Dichloro-6-nitrophenol structure
商品名:2,4-Dichloro-6-nitrophenol
2,4-Dichloro-6-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloro-6-nitrophenol
- 4,6-Dichloro-2-nitrophenol
- 2,4,5-TRIFLUOROBENZOICACID METHYL ESTER
- 2,4-Dichlor-6-nitrofenol
- 2,4-Dichlor-6-nitro-phenol
- 2,4-dichloro-6-nitro-phenol
- 2,4-Dichloro-6-nitrophenol1000µg
- 2-nitro-4,6-dichlorophenol
- 4.6-Dichlor-2-nitro-1-hydroxy-benzol
- 6-nitro-2,4-dichlorophenol
- EINECS 210-202-2
- Phenol,2,4-dichloro-6-nitro
- NSC 38660
- NSC 39606
- AI3-14929
- 609-89-2
- SCHEMBL310420
- NSC38660
- InChI=1/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10
- 2,4-Dichlor-6-nitrofenol [Czech]
- W-105216
- DTXSID00209738
- AKOS009096739
- Phenol,4-dichloro-6-nitro-
- 2,4-Dichlor-6-nitrofenol [Czech]
- MFCD00007101
- AC-22894
- 2,4-Dichloro-6-nitrophenol, purum, >=98.0% (HPLC)
- AMY14379
- NS00034518
- NSC-38660
- WLN: WNR BQ CG EG
- D83810
- CS-0157715
- A23842
- SY116581
- Phenol, 2,4-dichloro-6-nitro-
- FT-0654658
- BRN 2050081
- 4-06-00-01358 (Beilstein Handbook Reference)
- Phenol, 2,4dichloro6nitro
- 2,4-DC6NP
- STL301727
- DB-025770
- DTXCID50132229
- 2,4Dichlor6nitrofenol
- 210-202-2
-
- MDL: MFCD00007101
- インチ: 1S/C6H3Cl2NO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H
- InChIKey: LYPMXMBQPXPNIQ-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(C(=C1Cl)O)[N+](=O)[O-])Cl
計算された属性
- せいみつぶんしりょう: 206.94900
- どういたいしつりょう: 206.948998
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 184
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 66
じっけんとくせい
- 色と性状: 白米粉末
- 密度みつど: 1.5643 (rough estimate)
- ゆうかいてん: 118-120 °C (lit.)
- ふってん: 243
- フラッシュポイント: 100
- 屈折率: 1.6390 (estimate)
- PSA: 66.05000
- LogP: 3.13040
- ようかいせい: 未確定
2,4-Dichloro-6-nitrophenol セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H302-H319
- 警告文: P305+P351+P338
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: 22-36
- セキュリティの説明: S26-S36/37/39-S28
- 福カードFコード:4.5
- RTECS番号:SL0350000
-
危険物標識:

- 危険レベル:4.1
- ちょぞうじょうけん:Store at room temperature
- セキュリティ用語:4.1
- 包装グループ:III
- 包装カテゴリ:III
- 危険レベル:4.1
- 包装等級:III
- リスク用語:R20/21/22; R41
2,4-Dichloro-6-nitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
2,4-Dichloro-6-nitrophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B426413-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 5g |
$ 69.00 | 2023-09-08 | ||
| Ambeed | A155664-5g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 5g |
$10.0 | 2025-02-26 | |
| abcr | AB238110-5g |
2,4-Dichloro-6-nitrophenol; . |
609-89-2 | 5g |
€101.40 | 2025-03-19 | ||
| Chemenu | CM343535-25g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95%+ | 25g |
$79 | 2022-06-10 | |
| Ambeed | A155664-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 1g |
$5.0 | 2025-02-26 | |
| Ambeed | A155664-100g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 100g |
$135.0 | 2025-02-26 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PV989-1g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 98% | 1g |
45.0CNY | 2021-07-14 | |
| Fluorochem | 214769-25g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 95% | 25g |
£53.00 | 2022-02-28 | |
| abcr | AB238110-25 g |
2,4-Dichloro-6-nitrophenol |
609-89-2 | 25g |
€136.30 | 2023-04-27 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 225436-25G |
2,4-Dichloro-6-nitrophenol |
609-89-2 | ≥95% | 25G |
¥597.66 | 2022-02-24 |
2,4-Dichloro-6-nitrophenol サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:609-89-2)2,4-二氯-6-硝基苯酚
注文番号:LE5688795
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:44
価格 ($):discuss personally
2,4-Dichloro-6-nitrophenol 関連文献
-
1. The chemistry of plant-growth regulators. Part I. 2 : 4-Dichloro-6-hydroxyphenoxyacetic acid and related compoundsG. W. K. Cavill,D. L. Ford J. Chem. Soc. 1954 565
-
2. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
-
Leslie George Groves,Eustace Ebenezer Turner,Gladys Irene Sharp J. Chem. Soc. 1929 512
-
4. CCLXVII.—Halogen derivatives of o- and p-azophenolLouis Hunter,Ronald Sidney Barnes J. Chem. Soc. 1928 2051
-
5. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75
609-89-2 (2,4-Dichloro-6-nitrophenol) 関連製品
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:609-89-2)2,4-Dichloro-6-nitrophenol

清らかである:99%
はかる:500g
価格 ($):475.0
atkchemica
(CAS:609-89-2)2,4-Dichloro-6-nitrophenol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




